4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide

Aziridine Synthesis Reaction Kinetics Nucleophilic Substitution

4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 874523-27-0) is a specialized sulfonamide building block with a molecular formula of C10H14BrNO2S and a molecular weight of 292.19 g/mol. It is characterized by a benzene ring bearing a reactive 2-bromoethyl chain at the para-position and an N,N-dimethylsulfonamide group, classifying it as a versatile small molecule scaffold for organic and medicinal chemistry applications.

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 874523-27-0
Cat. No. B3161938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide
CAS874523-27-0
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)CCBr
InChIInChI=1S/C10H14BrNO2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3
InChIKeyNONGMEMNSDZFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 874523-27-0): Procurement Specifications and Class Identity


4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 874523-27-0) is a specialized sulfonamide building block with a molecular formula of C10H14BrNO2S and a molecular weight of 292.19 g/mol . It is characterized by a benzene ring bearing a reactive 2-bromoethyl chain at the para-position and an N,N-dimethylsulfonamide group, classifying it as a versatile small molecule scaffold for organic and medicinal chemistry applications .

Why 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide Cannot Be Interchanged with Chloroethyl or Methyl Analogs


Simple substitution with a chloroethyl or bromomethyl analog is not equivalent due to profound differences in reaction kinetics, steric profiles, and downstream synthetic utility. The 2-bromoethyl moiety exhibits a rate of cyclization to aziridines that is approximately 50-fold higher than that of the corresponding 2-chloroethyl derivative under basic conditions [1]. Furthermore, the ethyl linker provides greater conformational flexibility and distinct electronic effects compared to a benzylic bromomethyl group, which alters its reactivity in nucleophilic substitution and cross-coupling reactions, directly impacting synthetic route efficiency and product yield .

Quantitative Differentiation Evidence for 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide Against Closest Analogs


Superior Cyclization Kinetics: Bromoethyl Exhibits 50-Fold Higher Reactivity Than Chloroethyl in Aziridine Formation

In a comparative kinetic study of 2-halogenoethylsulphonamide cyclization to N-(arylsulphonyl)-aziridines in basic aqueous solution at 25 °C (µ=1.0, KCl), N-(2-bromoethyl)sulphonamides were found to be approximately 50-fold more reactive than the corresponding N-(2-chloroethyl) analogs [1]. This substantial rate enhancement directly translates to faster reaction times and potentially higher yields in synthetic workflows where aziridine formation is a key step.

Aziridine Synthesis Reaction Kinetics Nucleophilic Substitution

Commercial Purity Benchmark: 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide is Available at Minimum 95% Purity

Reputable vendors list 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide with a minimum purity specification of 95% . While this purity is common for research-grade sulfonamide building blocks, it establishes a baseline for procurement; sourcing from vendors with lower or unspecified purity grades introduces variability in reaction outcomes and the potential need for additional purification steps.

Chemical Purity Building Block Quality Control

Optimal Alkyl Chain Length: Ethyl Linker Provides Distinct Steric and Electronic Advantages Over Bromomethyl Analogs

The 2-bromoethyl substituent in 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide positions the reactive bromine atom two carbons away from the aromatic ring. This contrasts with the benzylic bromomethyl analog (CAS 3446-91-1), where the bromine is directly attached to a methylene group bonded to the ring . The ethyl linker reduces steric hindrance around the reaction center and alters the electronic environment, which can enhance nucleophilic substitution rates compared to the more hindered benzylic site. Furthermore, the ethyl chain provides a spacer that can be beneficial in drug design, allowing the sulfonamide pharmacophore to interact with a target while the bromoethyl group participates in covalent modification or further elaboration.

Steric Effects Electronic Effects Synthetic Versatility

Optimal Use Cases for 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide Based on Differential Evidence


Efficient Synthesis of N-Arylsulphonyl Aziridines via Intramolecular Cyclization

The 50-fold enhanced reactivity of the 2-bromoethyl group over its 2-chloroethyl counterpart [1] makes this compound the preferred starting material for generating N-arylsulphonyl aziridines under mild basic conditions. This is critical for research programs requiring rapid access to these strained heterocycles as intermediates for ring-opening reactions to access diverse amine-containing scaffolds.

Precursor for Site-Selective Alkylation and Cross-Coupling in Medicinal Chemistry

The combination of a reactive primary alkyl bromide and a stable N,N-dimethylsulfonamide group allows for chemoselective modification. The ethyl spacer provides the necessary flexibility for the bromine to engage in SN2 reactions with amine, thiol, or alkoxide nucleophiles, while the sulfonamide can later be deprotected or further functionalized. This is advantageous for constructing focused libraries of sulfonamide-based inhibitors.

Building Block for Optimizing Lipophilicity in Drug Candidate Optimization

Compared to the more rigid and less lipophilic 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (LogP ~2.91) , the ethyl-linked bromoethyl variant is predicted to have a higher LogP (approx. 3.9), which can enhance membrane permeability and oral bioavailability of derived compounds. This differential property is valuable in lead optimization campaigns where balancing potency and ADME properties is paramount.

Synthesis of Covalent Probes and PROTAC Linkers

The terminal bromine atom serves as a handle for further functionalization with thiol or amine groups commonly found in E3 ligase ligands or target protein binders. The defined ethyl linker length provides a predictable distance between the sulfonamide anchor and the bromine-reactive site, which is essential for designing well-characterized PROTACs and covalent chemical probes with consistent linker geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.